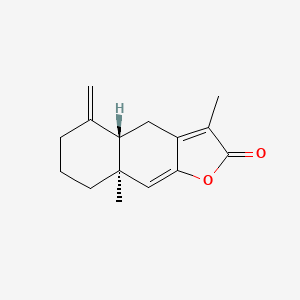
Atractylenolide I
説明
アトラクチレノリドIは、伝統的な中国薬草であるオオバナオケラ(Atractylodes macrocephala Koidz)の根茎から得られるセスキテルペンラクトン化合物です。 この化合物は、抗炎症、抗癌、神経保護効果など、多岐にわたる薬理作用で知られています .
準備方法
合成経路と反応条件: アトラクチレノリドIは、さまざまな方法で合成することができます。 一般的な方法の1つは、アトラクチレノリドIIを酸化してアトラクチレノリドIIIに変換し、続いて脱水反応させてアトラクチレノリドIを生成することです . 反応条件は、通常、シトクロムP450(CYP450)模倣酸化モデルの使用が含まれます .
工業的生産方法: アトラクチレノリドIの工業的生産は、多くの場合、エタノールやメタノールなどの溶媒を用いてオオバナオケラ(Atractylodes macrocephala Koidz)から抽出されます。 抽出物はその後、クロマトグラフィー技術を用いて精製され、アトラクチレノリドIが分離されます .
化学反応の分析
反応の種類: アトラクチレノリドIは、以下を含むさまざまな化学反応を起こします。
酸化: アトラクチレノリドIIからアトラクチレノリドIIIへの変換、続いて脱水反応によりアトラクチレノリドIが生成されます.
一般的な試薬と条件:
主要な生成物:
酸化: アトラクチレノリドIII、続いてアトラクチレノリドI.
還元: 修飾されたラクトン環構造.
置換: 官能基化されたアトラクチレノリド誘導体.
科学的研究の応用
作用機序
アトラクチレノリドIは、複数の分子標的や経路を通じてその効果を発揮します。
類似化合物との比較
アトラクチレノリドIは、アトラクチレノリドIIやアトラクチレノリドIIIなど、アトラクチレノリドとして知られる化合物群に属しています。3つの化合物はすべて類似の薬理作用を共有していますが、顕著な違いがあります。
アトラクチレノリドII: 主に、癌細胞における薬剤耐性を低下させることにより、その抗癌活性で知られています.
アトラクチレノリドIII: 強力な抗炎症および神経保護効果を示します.
アトラクチレノリドIの独自性: アトラクチレノリドIは、癌細胞の分化を誘導し、免疫抑制環境を阻害する能力において独特であり、癌療法のための有望な候補です .
類似化合物:
- アトラクチレノリドII
- アトラクチレノリドIII
結論として、アトラクチレノリドIは、さまざまな科学および医学分野において大きな可能性を秘めた汎用性の高い化合物です。その独特の特性と多様な用途は、さらなる研究開発のための貴重な対象となります。
生物活性
Atractylenolide I (AT-I) is a bioactive compound derived from the traditional Chinese medicinal herb Atractylodes macrocephala . This sesquiterpenoid lactone has garnered attention due to its diverse biological activities, particularly in the fields of oncology and neuroprotection. This article delves into the various biological activities of AT-I, supported by research findings and case studies.
1. Anti-Cancer Properties
1.1 Mechanisms of Action
AT-I exhibits significant anti-cancer effects across various cancer types, including colorectal cancer (CRC), breast cancer, and non-small cell lung cancer (NSCLC). The mechanisms through which AT-I exerts its anti-cancer effects include:
- Induction of Apoptosis : In CRC cells, AT-I has been shown to induce apoptosis, as evidenced by increased caspase-3 and PARP-1 cleavage, enhanced expression of pro-apoptotic protein Bax, and decreased expression of anti-apoptotic protein Bcl-2 .
- Suppression of Glycolysis : AT-I inhibits glycolysis in CRC cells by downregulating the expression of hexokinase 2 (HK2), a key glycolytic enzyme, thereby reducing glucose uptake and lactate production .
- Inhibition of JAK2/STAT3 Pathway : AT-I negatively regulates STAT3 phosphorylation through direct interaction with JAK2, which plays a crucial role in cell survival and proliferation .
1.2 In Vivo Studies
In animal models, AT-I significantly suppressed tumor growth in HCT116-xenografted mice and demonstrated efficacy against A549 lung cancer cells in nude mice models . These findings suggest that AT-I may serve as a promising therapeutic agent for various cancers.
2. Neuroprotective Effects
AT-I also exhibits neuroprotective properties, particularly in models of neuroinflammation. Key findings include:
- Reduction of Pro-Inflammatory Mediators : In BV-2 microglial cells, AT-I diminished the release of nitric oxide (NO) and reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-6 following lipopolysaccharide (LPS) stimulation .
- Induction of HO-1 Expression : The compound induces heme oxygenase-1 (HO-1), which mediates its inhibitory effects on NO release during inflammatory responses .
3. Anti-Cancer Cachexia
Recent studies have indicated that AT-I can ameliorate cancer cachexia—a syndrome characterized by weight loss and muscle wasting common in cancer patients—by inhibiting the biogenesis of IL-6 and tumor-derived extracellular vesicles . This suggests potential applications in supportive care for cancer patients.
4. Summary of Research Findings
The following table summarizes key studies on the biological activities of this compound:
| Study | Focus | Key Findings |
|---|---|---|
| Li et al., 2020 | Colorectal Cancer | Induces apoptosis; suppresses glycolysis; inhibits JAK2/STAT3 signaling |
| Zhang et al., 2015 | Neuroprotection | Reduces NO release; diminishes pro-inflammatory cytokines |
| Meng et al., 2022 | Cancer Cachexia | Ameliorates cachexia through inhibition of IL-6 biogenesis |
| Guo et al., 2019 | Lung Cancer | Suppresses tumor growth; enhances apoptotic markers |
5. Conclusion
This compound is a versatile compound with significant biological activities that hold promise for therapeutic applications in cancer treatment and neuroprotection. Its ability to induce apoptosis, suppress glycolysis, and mitigate inflammation positions it as a candidate for further clinical exploration. Future research should focus on elucidating its mechanisms in greater detail and assessing its efficacy in clinical trials.
特性
IUPAC Name |
(4aS,8aS)-3,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h8,12H,1,4-7H2,2-3H3/t12-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVSGQPHMUYCRS-SWLSCSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(=C)CCCC3(C=C2OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3C(=C)CCC[C@@]3(C=C2OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316467 | |
| Record name | Atractylenolide I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73069-13-3 | |
| Record name | Atractylenolide I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73069-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atractylenolide I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















